![molecular formula C18H20FN7O B2813543 1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1171906-62-9](/img/structure/B2813543.png)
1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
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Description
1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C18H20FN7O and its molecular weight is 369.404. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
Research demonstrates the synthesis of complex urea derivatives through reactions involving urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions to produce Schiff bases and eventually fluorinated compounds. These compounds were evaluated for their antioxidant activity, highlighting the potential of urea derivatives in medicinal chemistry for developing antioxidant agents (George et al., 2010).
Antibacterial Agents
Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, derived from reactions involving urea and other reagents. These compounds were tested for their antibacterial activity, indicating the significance of such chemical structures in the creation of new antibacterial agents (Azab et al., 2013).
Trifluoromethylated Compounds
The synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, through Michael addition and intramolecular cyclization reactions, showcases the utility of such compounds in developing fluorinated pharmaceuticals and materials with unique properties (Jismy et al., 2019).
Spectroscopic Studies of Cyclic Urea Adducts
Research on cyclic urea adducts of triphenyl-tin and -lead halides provides insights into the coordination chemistry and spectroscopic properties of metal-urea complexes. Such studies are crucial for understanding the interactions and potential applications of urea derivatives in materials science and coordination chemistry (Aitken & Onyszchuk, 1985).
properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN7O/c1-12-14(19)4-3-5-15(12)25-18(27)22-7-6-21-16-10-17(24-11-23-16)26-9-8-20-13(26)2/h3-5,8-11H,6-7H2,1-2H3,(H,21,23,24)(H2,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFDMSLTZQSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NCCNC2=CC(=NC=N2)N3C=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea |
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